![molecular formula C17H27N3O2S B1405630 tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate CAS No. 1227954-48-4](/img/structure/B1405630.png)
tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate
Overview
Description
Piperazine derivatives, such as tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate , are often used as building blocks in the synthesis of various organic compounds. They have a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized using this method .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester, include a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a wide range of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and studied for their potential applications .
Antibacterial Applications
The antibacterial properties of derivatives of this compound have been evaluated against various microorganisms. Studies have shown moderate activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .
Antifungal Activities
Similar to its antibacterial applications, derivatives of tert-butyl piperazine-1-carboxylate have also been tested for antifungal activities. The results indicate a potential for use in developing antifungal agents .
Anticancer Research
Compounds containing the piperazine ring, due to their conformational flexibility and polar nitrogen atoms, have shown promise in anticancer research. They can interact favorably with macromolecules, which is crucial in the design of cancer therapeutics .
Antiparasitic Treatments
The structural features of piperazine derivatives make them suitable candidates for antiparasitic drug development. Their ability to form hydrogen bonds and adjust molecular physicochemical properties is advantageous in targeting parasitic infections .
Antihistamine Development
The piperazine ring’s capacity for forming hydrogen bonds and its proper alkalinity and water solubility make it an important component in the development of antihistamines. These properties enhance the interaction with biological targets involved in allergic responses .
Antidepressant Properties
Research has also explored the use of piperazine derivatives in the treatment of depression. The flexibility and modifiability of the piperazine ring contribute to its potential effectiveness in antidepressant drugs .
Drug Discovery and Design
The incorporation of the piperazine ring into drug molecules is a significant synthetic strategy in drug discovery. Its modifiability and the ability to fine-tune physicochemical properties make it a valuable tool in designing new pharmacologically active agents .
Mechanism of Action
Safety and Hazards
Future Directions
Piperazine derivatives are considered an important synthetic strategy in the field of drug discovery due to their easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . They continue to be used as building blocks in the synthesis of a wide range of biologically active compounds .
properties
IUPAC Name |
tert-butyl 4-[2-(2-aminophenyl)sulfanylethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)12-13-23-15-7-5-4-6-14(15)18/h4-7H,8-13,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAMUHLKADVXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405547.png)
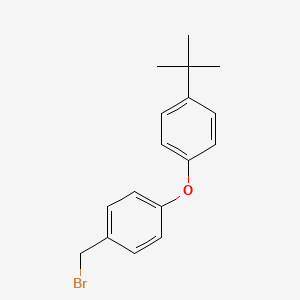
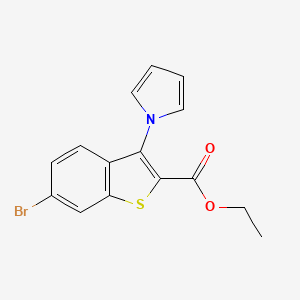
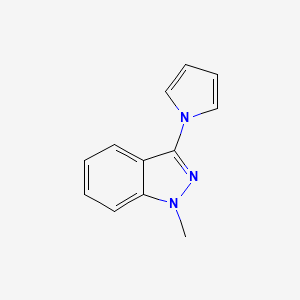
![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)


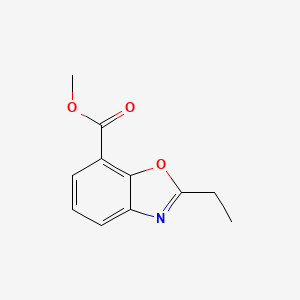
![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

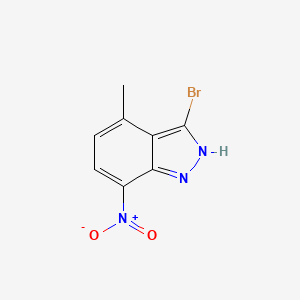
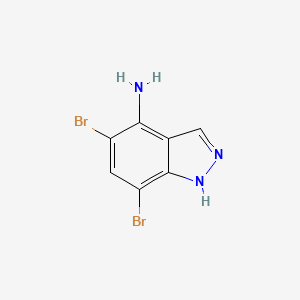

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)